

# In-Depth Technical Guide: Flupyrsulfuron-methyl (CAS Number 144740-53-4)

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## Compound of Interest

Compound Name: *Flupyrsulfuron-methyl*

Cat. No.: *B1329956*

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## Executive Summary

**Flupyrsulfuron-methyl**, with the CAS number 144740-53-4, is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.<sup>[1][2][3]</sup> It is primarily utilized for the control of broadleaf weeds and certain grasses in cereal crops.<sup>[1][2]</sup> Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of **Flupyrsulfuron-methyl**, including its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

## Physicochemical Properties

**Flupyrsulfuron-methyl** is a white, odorless powder.<sup>[2]</sup> Key physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	methyl 2-[[[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl]-6-(trifluoromethyl)nicotinate	[3]
CAS Name	methyl 2-[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-3-pyridinecarboxylate	[3]
CAS Number	144740-53-4	[3]
Molecular Formula	C15H14F3N5O7S	[3][4]
Molecular Weight	465.36 g/mol	[4]
Melting Point	165–170 °C (decomposition)	
Water Solubility	603 mg/L (at 20 °C, pH 7, as methyl-sodium variant)	[2]
Log P (Octanol-Water Partition Coefficient)	1.16 (at pH 7, 20°C, as methyl-sodium variant)	[2]

## Mechanism of Action

**Flupyrsulfuron-methyl** is a potent and selective inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

The inhibition of ALS by **Flupyrsulfuron-methyl** disrupts protein synthesis, which in turn leads to the cessation of cell division and plant growth. This systemic herbicide is absorbed by both the roots and foliage and translocates to the growing points of the plant.

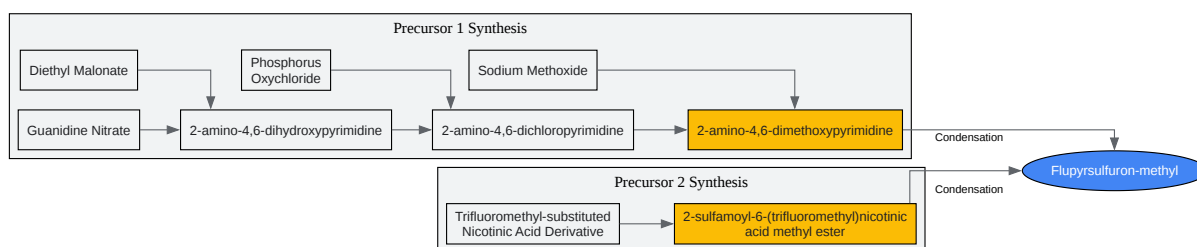


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Mechanism of action of **Flupyrsulfuron-methyl**.

## Synthesis

The commercial synthesis of **Flupyrsulfuron-methyl** is a multi-step process.[1][2] It generally involves the preparation of two key intermediates: 2-amino-4,6-dimethoxypyrimidine and a trifluoromethyl-substituted pyridine sulfonyl chloride derivative. These intermediates then undergo a condensation reaction to form the characteristic sulfonylurea bridge.[2]



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General synthesis pathway for **Flupyrsulfuron-methyl**.

## Analytical Methods

The determination of **Flupyrsulfuron-methyl** residues in various matrices is crucial for environmental monitoring and food safety. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique, particularly for complex matrices like cereals.

## Experimental Protocol: QuEChERS-UHPLC-MS/MS for Wheat Grain

This protocol outlines a modified QuEChERS method for the extraction and analysis of **Flupyrsulfuron-methyl** in wheat grain, followed by UHPLC-MS/MS detection.

### 5.1.1 Materials and Reagents

- Acetonitrile (HPLC grade)
- Acetic acid (glacial)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- **Flupyrsulfuron-methyl** analytical standard
- Deionized water
- 50 mL and 2 mL centrifuge tubes
- Vortex mixer
- Centrifuge
- 0.22  $\mu\text{m}$  syringe filters

### 5.1.2 Sample Preparation (QuEChERS)

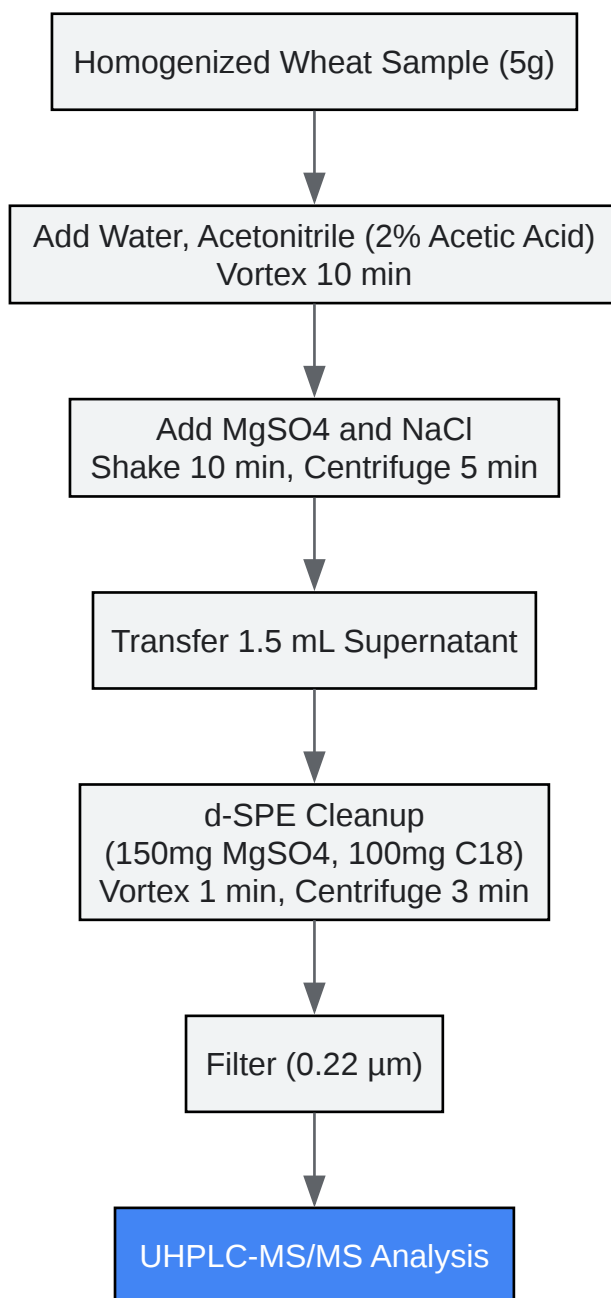
- Homogenization: Mill the wheat grain sample to a fine powder.
- Extraction:
  - Weigh 5.00 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 5 mL of deionized water and 10 mL of acetonitrile containing 2% (v/v) acetic acid.
- Vortex the mixture vigorously for 10 minutes.
- Add 3 g of anhydrous  $\text{MgSO}_4$  and 2 g of  $\text{NaCl}$ .
- Shake vigorously for 10 minutes at 2500 rpm.
- Centrifuge at 8000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous  $\text{MgSO}_4$  and 100 mg of C18 sorbent.
  - Vortex for 1 minute.
  - Centrifuge at 8000 rpm for 3 minutes.
- Final Extract: Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

#### 5.1.3 UHPLC-MS/MS Analysis

- Column: ACQUITY UPLC BEH C18 column (100 mm  $\times$  2.1 mm, 1.7  $\mu\text{m}$ )
- Mobile Phase:
  - A: 0.2% (v/v) formic acid in water
  - B: Acetonitrile
- Gradient: A time-programmed gradient is used to separate the analyte.
- Flow Rate: 0.30 mL/min
- Injection Volume: 2  $\mu\text{L}$
- Column Temperature: 40  $^{\circ}\text{C}$

- Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).



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QuEChERS workflow for wheat sample preparation.

## Experimental Protocol: HPLC-UV for Soil

This protocol provides a general procedure for the extraction and analysis of **Flupyrsulfuron-methyl** from soil samples using HPLC with UV detection.

#### 5.2.1 Materials and Reagents

- Acetonitrile (HPLC grade)
- Ammonium carbonate
- Methylene chloride
- Phosphate buffer (pH adjusted)
- Methanol (HPLC grade)
- **Flupyrsulfuron-methyl** analytical standard
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Rotary evaporator or nitrogen evaporator
- Centrifuge
- Vortex mixer
- 0.45 µm syringe filters

#### 5.2.2 Sample Preparation

- Extraction:
  - Weigh a representative sample of air-dried and sieved soil (e.g., 20 g) into a centrifuge tube.
  - Add an extraction solution of acetonitrile/0.1 M ammonium carbonate buffer (e.g., 3:1 v/v).
  - Shake vigorously for a specified time (e.g., 30 minutes).
  - Centrifuge to separate the solid and liquid phases.

- Liquid-Liquid Partitioning:
  - Decant the supernatant and adjust the pH to neutral.
  - Partition the aqueous extract with methylene chloride.
  - Collect the organic phase.
- Concentration: Evaporate the methylene chloride extract to dryness using a rotary or nitrogen evaporator.
- Cleanup (SPE):
  - Reconstitute the residue in a suitable solvent.
  - Condition a C18 SPE cartridge with methanol followed by water.
  - Load the reconstituted sample onto the cartridge.
  - Wash the cartridge to remove interferences.
  - Elute the **Flupyrsulfuron-methyl** with an appropriate solvent (e.g., acetonitrile).
- Final Extract: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase. Filter through a 0.45 µm syringe filter before analysis.

### 5.2.3 HPLC-UV Analysis

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted), run in isocratic or gradient mode.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20-100 µL.
- Detection: UV detector at a wavelength of approximately 240 nm.

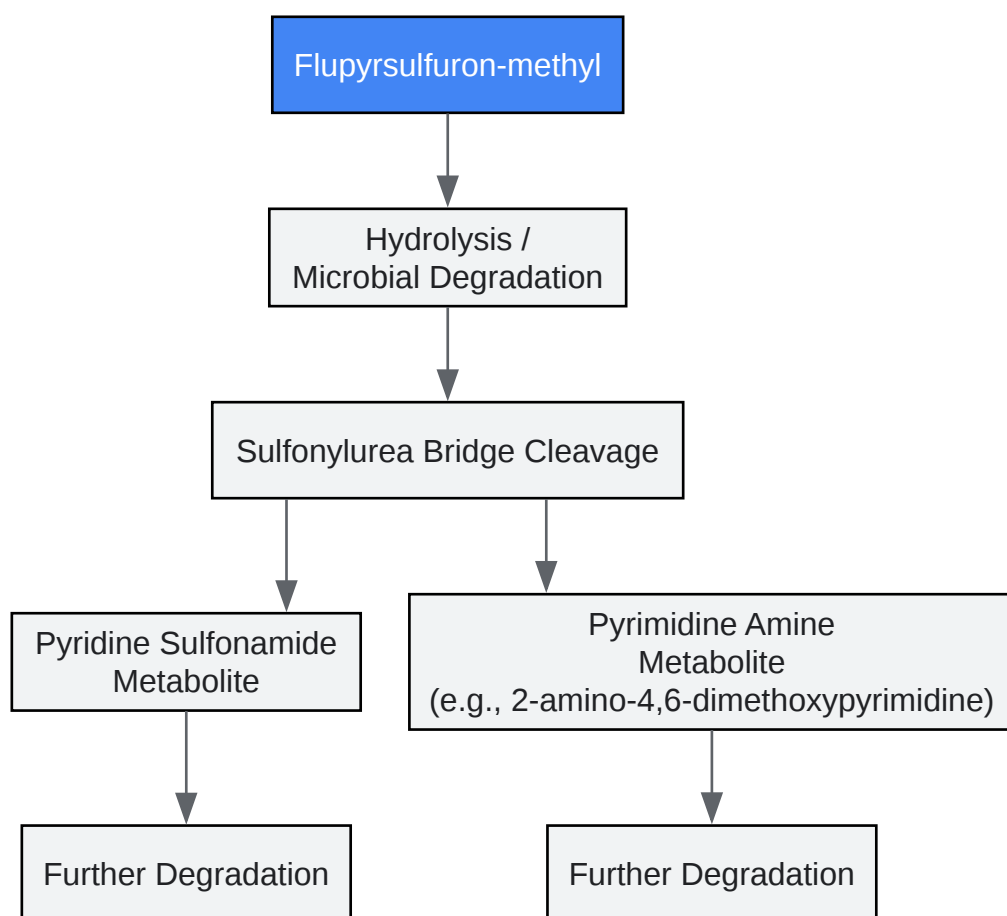


- Quantification: Based on a calibration curve prepared from analytical standards.

## Environmental Fate and Degradation

**Flupyrsulfuron-methyl** is known to degrade in the environment through both chemical and microbial processes. Hydrolysis of the sulfonylurea bridge is a primary degradation pathway, particularly in acidic soils. The persistence of **Flupyrsulfuron-methyl** in soil is generally low to moderate.

Known environmental transformation products include IN-KF311, IN-KY374, S13 (2-amino-4,6-dimethoxypyrimidine), IN-KT982, IN-JV460, IN-KV996, IN-JE127, and IN-KC576.[5] The degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of the corresponding pyridine sulfonamide and pyrimidine amine metabolites.



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Generalized degradation pathway of **Flupyrsulfuron-methyl**.

## Toxicological Profile

The toxicological profile of **Flupyrsulfuron-methyl** has been evaluated in various organisms. It generally exhibits low acute toxicity to mammals. However, it can be highly toxic to certain aquatic plants and algae.[\[1\]](#)

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	>5000 mg/kg	
Acute Dermal LD50	Rabbit	>2000 mg/kg	
Acute Inhalation LC50	Rat	>5.8 mg/L	
Acute Toxicity to Fish (96h LC50)	Rainbow Trout	470 mg/L	
Acute Toxicity to Fish (96h LC50)	Carp	820 mg/L	
Acute Toxicity to Daphnia (48h EC50)	Daphnia magna	166 mg/L	
Toxicity to Algae (72h EC50)	S. capricornutum	0.006 mg/L	
Toxicity to Birds (Acute Oral LD50)	Japanese Quail	>2250 mg/kg	
Toxicity to Birds (Acute Oral LD50)	Mallard Duck	>2250 mg/kg	
Chronic Toxicity to Earthworms	-	High	<a href="#">[1]</a>
Acceptable Daily Intake (ADI)	Human	0.035 mg/kg bw/day	<a href="#">[5]</a>
Acceptable Operator Exposure Level (AOEL)	Human	0.08 mg/kg bw/day	<a href="#">[5]</a>

## Conclusion

**Flupyrsulfuron-methyl** is an effective sulfonylurea herbicide with a well-defined mechanism of action. Its low mammalian toxicity is a key advantage, although its high toxicity to aquatic plants necessitates careful management to prevent environmental contamination. The analytical methods outlined in this guide provide robust procedures for its detection and quantification in relevant matrices. Further research into the specific degradation pathways and the biological activity of its metabolites will continue to enhance our understanding of its environmental and toxicological profile.

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